molecular formula C8H15NO6 B3182994 N-acetyl-D-[UL-13C6]glucosamine CAS No. 478518-83-1

N-acetyl-D-[UL-13C6]glucosamine

Cat. No. B3182994
M. Wt: 226.17 g/mol
InChI Key: OVRNDRQMDRJTHS-WCMCXALXSA-N
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Description

N-acetyl-D-[UL-13C6]glucosamine is an isotopically labeled form of N-acetyl-D-glucosamine. It is a naturally occurring amino sugar that plays important roles in many biological processes . The isotopic label, in this case, the carbon-13, helps researchers trace the fate of N-acetyl-D-glucosamine in biological systems.


Synthesis Analysis

N-acetyl-D-glucosamine can be produced via microbial fermentation . An efficient affinity adsorption–enzymatic reaction integrated approach has been proposed to produce N-acetyl-D-glucosamine from crude chitin powders . Other studies have also reported the synthesis of N-acetyl-D-glucosamine derivatives .


Molecular Structure Analysis

The molecular formula of N-acetyl-D-glucosamine is C8H15NO6 . It is a major component of bacterial cell walls and many organisms recycle GlcNAc from the cell wall or metabolize environmental GlcNAc .


Chemical Reactions Analysis

N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It also plays a role in the hydrolysis of chitin .


Physical And Chemical Properties Analysis

N-acetyl-D-glucosamine has a molecular weight of 221.2078 . It is a white solid and its melting point is 211 °C .

Scientific Research Applications

Biomedical Applications

N-acetyl glucosamine (GlcNAc) and its derivatives have been investigated for their potential as multifunctional therapeutic agents. These compounds are crucial components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Studies suggest that GlcNAc has pharmacological effects beneficial in alleviating osteoarthritis symptoms, with additional therapeutic applications in cardiovascular disease, neurological deficits, skin disorders, and cancer. These functions primarily arise from GlcNAc's anti-oxidant and anti-inflammatory activities, notably through modulation of inflammatory responses via the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

Industrial Applications

GlcNAc is valuable in various industries like medical, agricultural, biofuel, and food. Efficient and environment-friendly production of GlcNAc is crucial. For instance, a study on β-N-acetylhexosaminidase (HEX) from Streptomyces alfalfae demonstrated its potential in converting chitin to GlcNAc for industrial uses. The enzyme showed broad substrate specificity and high specific activities, making it a viable candidate for chitin conversion processes (Lv et al., 2019).

Molecular Imaging in Cancer

GlcNAc can be used in molecular imaging of cancer through the chemical exchange saturation transfer (CEST) MRI technique. The sensitivity of GlcNAc CEST to different frequency regions of irradiation makes it a promising agent for detecting cancer. Studies involving mice with breast tumors showed significant CEST effects linked to phosphorylated products of GlcNAc, such as uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). This method offers a new approach for clinical molecular imaging to detect metabolically active tumors (Rivlin & Navon, 2020).

Enzymatic Production and Bioconversion

The enzymatic degradation of chitin-containing biomass to produce GlcNAc is an eco-friendly method with great potential. Novel combinations of bacterial and insect chitinolytic enzymes have been developed to efficiently produce GlcNAc from various sources, such as mycelia of Asperillus niger. This method provides a more sustainable and cost-effective approach compared to traditional chemical processes (Zhu, Wang, Liu, & Yang, 2016).

Future Directions

N-acetyl-D-glucosamine has many important physiological functions and is used in various fields such as medicine, food industry, agriculture, cosmetics, and pharmaceuticals . Its potential use in regenerative medicine is also being explored .

properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-WCMCXALXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-D-[UL-13C6]glucosamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M van Scherpenzeel, F Conte, C Büll, A Ashikov… - …, 2022 - academic.oup.com
Synthetic sugar analogs are widely applied in metabolic oligosaccharide engineering (MOE) and as novel drugs to interfere with glycoconjugate biosynthesis. However, mechanistic …
Number of citations: 10 academic.oup.com
AP Willems, E Hermans, V Mertens… - … IN SIALIC ACID … - repository.ubn.ru.nl
GNE myopathy is caused by mutations in GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase). Mutations result in an adult-onset progressive muscle disease …
Number of citations: 0 repository.ubn.ru.nl
J Pendiuk Goncalves, SA Walker… - International journal of …, 2023 - mdpi.com
Extracellular vesicles (EVs) play important roles in (patho)physiological processes by mediating cell communication. Although EVs contain glycans and glycosaminoglycans (GAGs), …
Number of citations: 3 www.mdpi.com
S Roshdiferdosi - 2018 - search.proquest.com
Glycans are monosaccharide-based heteropolymers that are found covalently attached to many different proteins and lipids and are ubiquitously displayed on the exterior surfaces of …
Number of citations: 3 search.proquest.com
KL Hayama - 2020 - search.proquest.com
Immunological function declines with age, increasing the susceptibility and severity of infections in the elderly. For example, those who are 65 years of age and older make up around 15…
Number of citations: 1 search.proquest.com
Y Hu - 2019 - search.proquest.com
Cancer is a major public health challenge and the second leading cause of death in the United States. Large amount of effort has been made to achieve sensitive and specific detection …
Number of citations: 4 search.proquest.com
AP Willems, M van Scherpenzeel, XY Wen… - … IN SIALIC ACID … - repository.ubn.ru.nl
Background Mutations in NANS, encoding sialic acid synthase, cause skeletal dysplasia and developmental delay. Previous research appeared indicative for sialic acid deficiency as …
Number of citations: 0 repository.ubn.ru.nl

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